Piperazine, 1-(2-methoxybenzoyl)-4-(2-naphthyloxyacetyl)-
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Overview
Description
1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors.
Medicine: Explored for its therapeutic potential, particularly in targeting alpha1-adrenergic receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . These receptors are part of the G-protein-coupled receptor family and play a role in various physiological processes. The compound may act as an antagonist, blocking the receptor’s activity and thereby modulating biological responses.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: Also targets alpha1-adrenergic receptors and has a comparable chemical framework.
Uniqueness
1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties and receptor binding affinities compared to other similar compounds.
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C24H24N2O4/c1-29-22-9-5-4-8-21(22)24(28)26-14-12-25(13-15-26)23(27)17-30-20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16H,12-15,17H2,1H3 |
InChI Key |
PGQIHJDKUPQNBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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